molecular formula C12H16BrNO B5180391 N-(4-bromophenyl)-2-methylpentanamide

N-(4-bromophenyl)-2-methylpentanamide

Cat. No.: B5180391
M. Wt: 270.17 g/mol
InChI Key: XXFSEOBBVPLWPM-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-methylpentanamide is an organic compound characterized by the presence of a bromophenyl group attached to a pentanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-methylpentanamide typically involves the reaction of 4-bromoaniline with 2-methylpentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-bromoaniline+2-methylpentanoyl chlorideThis compound+HCl\text{4-bromoaniline} + \text{2-methylpentanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-bromoaniline+2-methylpentanoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-methylpentanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction: The amide group can be involved in oxidation or reduction reactions under specific conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

    Substitution: Products depend on the nucleophile used, such as phenols or amines.

    Oxidation: Oxidized products may include carboxylic acids or aldehydes.

    Reduction: Reduced products include primary amines or alcohols.

    Coupling: Biaryl compounds are the major products of Suzuki-Miyaura coupling.

Scientific Research Applications

N-(4-bromophenyl)-2-methylpentanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-methylpentanamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-2-chloroacetamide
  • N-(4-bromophenyl)-2-methylbutanamide
  • N-(4-bromophenyl)-2-methylhexanamide

Uniqueness

N-(4-bromophenyl)-2-methylpentanamide is unique due to its specific substitution pattern on the phenyl ring and the length of the alkyl chain. This structural uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(4-bromophenyl)-2-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-3-4-9(2)12(15)14-11-7-5-10(13)6-8-11/h5-9H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFSEOBBVPLWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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